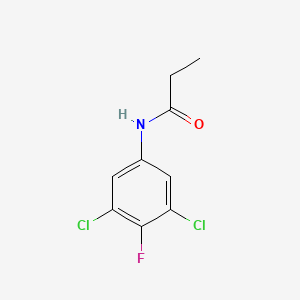![molecular formula C14H20O B14364399 2-[(4-Propan-2-ylphenyl)methyl]butanal CAS No. 93570-31-1](/img/structure/B14364399.png)
2-[(4-Propan-2-ylphenyl)methyl]butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Propan-2-ylphenyl)methyl]butanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain. This compound is known for its unique structural features, which include a butanal backbone with a 4-propan-2-ylphenyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Propan-2-ylphenyl)methyl]butanal can be achieved through several methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable aldehyde or ketone to form the desired product. The reaction typically takes place in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Propan-2-ylphenyl)methyl]butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: N-bromosuccinimide (NBS) for benzylic bromination
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Primary alcohols
Substitution: Benzylic bromides
Aplicaciones Científicas De Investigación
2-[(4-Propan-2-ylphenyl)methyl]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Propan-2-ylphenyl)methyl]butanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also contribute to the compound’s binding affinity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Similar in structure but lacks the butanal backbone.
Cinnamaldehyde: Contains a phenyl group with an extended conjugated system.
4-Methylbenzaldehyde: Similar phenyl substitution but with a methyl group instead of propan-2-yl.
Uniqueness
2-[(4-Propan-2-ylphenyl)methyl]butanal is unique due to its specific structural arrangement, which combines the properties of both the butanal and phenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Número CAS |
93570-31-1 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-[(4-propan-2-ylphenyl)methyl]butanal |
InChI |
InChI=1S/C14H20O/c1-4-12(10-15)9-13-5-7-14(8-6-13)11(2)3/h5-8,10-12H,4,9H2,1-3H3 |
Clave InChI |
VRQOYUYLLNITTL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC=C(C=C1)C(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



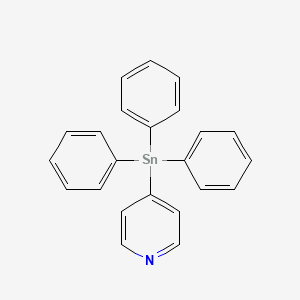


![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
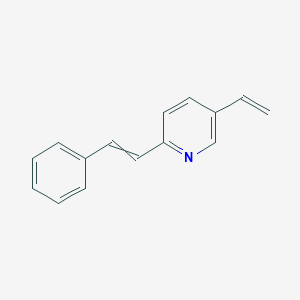
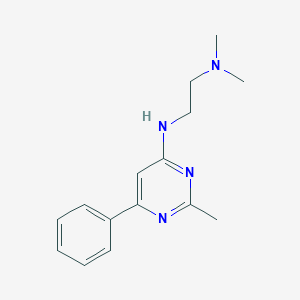

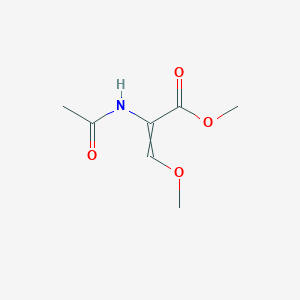
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
